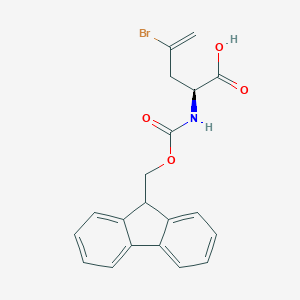

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid

説明

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid (CAS: 220497-60-9) is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₀H₁₈BrNO₄, with a molecular weight of 416.27 g/mol and a melting point of 119.6°C . The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a base-labile protecting group for the α-amino moiety, while the 4-bromo-4-pentenoic acid side chain introduces unique reactivity for post-synthetic modifications, such as cross-coupling reactions or thiol-ene click chemistry. This compound is particularly valued for introducing halogenated motifs into peptides, enabling applications in drug discovery and bioconjugation .

特性

IUPAC Name |

(2S)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO4/c1-12(21)10-18(19(23)24)22-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQROHMHEGJMPD-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-60-9 | |

| Record name | (2S)-4-Bromo-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Halogenation of Unsaturated Precursors

Bromination of pre-existing alkene groups in amino acid derivatives is a common method. For example, radical bromination using N-bromosuccinimide (NBS) under controlled light or initiator conditions selectively introduces bromine at allylic positions. In the case of 4-pentenoic acid derivatives, this method ensures regioselectivity while preserving the amino acid backbone.

Example Reaction Conditions

| Reactant | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| L-2-Amino-4-pentenoic acid | NBS, AIBN | CCl₄ | 0–25°C | 65–72% |

Key Insight: Radical stabilizers like AIBN mitigate polymer formation, enhancing bromo-alkene purity.

Alkene Formation via Elimination Reactions

Dehydrohalogenation of dibromo precursors offers an alternative route. Treatment of 2-amino-4,5-dibromopentanoic acid with a strong base (e.g., DBU) induces β-elimination, yielding the conjugated alkene.

Optimized Protocol

-

Substrate : 2-Amino-4,5-dibromopentanoic acid

-

Base : 1,8-Diazabicycloundec-7-ene (DBU, 2 eq)

-

Solvent : Anhydrous DMF

-

Temperature : 50°C, 4–6 hours

Fmoc Protection of the Amino Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, enabling solid-phase peptide synthesis (SPPS).

Standard Fmoc Protocol

The amino group is protected using Fmoc-Cl in a biphasic system:

Reaction Setup

-

Substrate : L-2-Amino-4-bromo-4-pentenoic acid

-

Reagent : Fmoc-Cl (1.2 eq), NaHCO₃ (3 eq)

-

Solvent : Dioxane/Water (4:1)

-

Temperature : 0°C → 25°C, 12 hours

Workup

-

Acidify to pH 2–3 with HCl.

-

Extract with ethyl acetate; dry over Na₂SO₄.

-

Crystallize from hexane/ethyl acetate.

Racemization Mitigation

The Fmoc group’s bulkiness minimizes racemization during protection. However, prolonged exposure to basic conditions (e.g., DIEA) can induce epimerization. Studies recommend:

Coupling and Deprotection in Solid-Phase Synthesis

This compound is frequently incorporated into peptides via SPPS.

Activation and Coupling

The carboxylic acid is activated using carbodiimides:

Typical Conditions

| Activator | Additive | Solvent | Temperature | Coupling Time |

|---|---|---|---|---|

| DIC | HOAt | DMF | 37°C | 30–60 minutes |

| HBTU | DIEA | DMF | 25°C | 2 hours |

Note: DIC/HOAt activation at elevated temperatures (50°C) improves efficiency for sterically hindered residues.

Fmoc Deprotection

Deprotection employs piperidine to cleave the Fmoc group while preserving the bromo-alkene:

Deprotection Protocol

Analytical Characterization

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity:

HPLC Parameters

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (5 μm) | Acetonitrile/0.1% TFA | 1 mL/min | 12.3 minutes |

Structural Confirmation

Challenges and Optimization

Bromo-Alkene Stability

The bromo-alkene is prone to hydrolysis under acidic or aqueous conditions. Recommendations:

化学反応の分析

Types of Reactions

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure.

Coupling Reactions: It is commonly used in peptide coupling reactions to form peptide bonds

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and coupling reagents such as carbodiimides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions result in the formation of peptide bonds .

科学的研究の応用

Peptide Synthesis

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is primarily utilized in solid-phase peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for the selective deprotection of amino acids during the synthesis process, facilitating the construction of complex peptides with specific sequences and functional groups .

Neuroscience Research

This compound serves as a valuable tool for studying neurotransmitter systems, particularly in understanding the role of amino acids in synaptic transmission. Its unique structure may influence receptor binding and enzyme activity, making it relevant for neurological studies .

Pharmaceutical Development

This compound is explored as a precursor in the synthesis of novel therapeutic agents aimed at treating neurological disorders. Its brominated side chain may enhance lipophilicity, potentially improving pharmacokinetic properties .

Biochemical Studies

Researchers utilize this compound to investigate enzyme activity and metabolic pathways. Understanding how it interacts with various biomolecules can provide insights into biochemical mechanisms within living organisms .

Analytical Chemistry

The compound is also employed in developing analytical methods for detecting and quantifying amino acids in various samples, thereby enhancing the accuracy of biochemical analyses .

Material Science

Emerging research indicates potential applications of this compound in creating biocompatible materials, which could lead to advancements in drug delivery systems and tissue engineering .

作用機序

The mechanism of action of Fmoc-L-2-Amino-4-bromo-4-pentenoic acid involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once incorporated, the compound can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and pentenoic acid moiety can also participate in various chemical interactions, contributing to the compound’s overall biological activity .

類似化合物との比較

Fmoc-(R)-2-(Aminomethyl)-4-methylpentanoic Acid

- CAS : 1018899-99-4

- Molecular Formula: C₂₂H₂₅NO₄

- Molecular Weight : 367.44 g/mol

- Key Features: Substituted with a methyl group and aminomethyl at the β-position, enhancing steric bulk. Lacks halogen atoms, reducing reactivity for cross-coupling but increasing stability. Lower molecular weight and higher hydrophobicity (LogP: ~4.5) compared to the brominated analog .

Applications : Suitable for constructing peptides requiring rigid, hydrophobic cores. The absence of a halogen limits its utility in post-synthetic modifications.

Fmoc-4-(Boc-amino)-L-phenylalanine

- CAS : 174132-31-1

- Molecular Formula : C₂₉H₃₀N₂O₆

- Molecular Weight : 502.56 g/mol

- Key Features: Contains a Boc (tert-butoxycarbonyl)-protected amino group on a phenylalanine side chain. Aromatic phenyl ring enables π-π stacking interactions in peptide structures. Boc deprotection requires acidic conditions (e.g., TFA), contrasting with the base-sensitive Fmoc group .

Applications : Ideal for introducing orthogonal protection strategies in SPPS, particularly for branched or cyclic peptides.

FMOC-D-2-AMINO-4-BROMO-4-PENTENOIC ACID (D-Enantiomer)

- CAS : 220497-92-7

- Molecular Formula: C₂₀H₁₈BrNO₄

- Molecular Weight : 416.27 g/mol

- Key Features: D-configuration (R-enantiomer) vs. the L-form (S-configuration). Identical bromo and pentenoic substituents but opposite stereochemistry. Biological activity and enzyme recognition differ significantly from the L-isomer .

Applications : Used to study chiral effects in peptide-receptor interactions or to engineer protease-resistant peptides.

(R)-2-Fmoc-amino-4-bromo-4-pentenoic Acid

- CAS : 220497-92-7 (same as D-isomer)

- Molecular Formula: C₂₀H₁₈BrNO₄

- Molecular Weight : 416.27 g/mol

- Key Features: Structural overlap with the D-enantiomer but emphasizes R-configuration. Synonymous with FMOC-D-2-AMINO-4-BROMO-4-PENTENOIC ACID, highlighting the importance of stereochemical notation in synthesis .

Comparative Data Table

生物活性

Fmoc-L-2-Amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and peptide synthesis. This compound is characterized by the presence of a fluorene-based protecting group (Fmoc) and a brominated side chain, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.13 g/mol. The presence of the bromine atom enhances lipophilicity, which may influence its interaction with biological membranes and overall pharmacokinetic properties.

The mechanism of action of this compound primarily involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, allowing selective reactions at other sites. Once incorporated into peptide chains, this compound can interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Peptide Synthesis

This compound serves as a valuable building block in the synthesis of complex peptides and proteins. Its unique structure allows for the creation of peptide-based probes and inhibitors that are essential for studying cellular processes and identifying therapeutic targets.

Medicinal Chemistry

In medicinal applications, this compound has been explored for its potential in developing peptide-based drugs. Its ability to be selectively incorporated into peptides makes it useful for designing drugs that target specific proteins or pathways, particularly in cancer treatment and enzyme inhibition .

Case Studies

- Cytotoxicity Studies : Research has shown that compounds structurally related to this compound exhibit significant cytotoxicity against various human cancer cell lines. For instance, certain prodrug conjugates derived from similar structures demonstrated potent inhibition of tubulin polymerization, leading to effective disruption of cancer cell growth .

- Enzyme Interaction : Studies focusing on the interaction of Fmoc derivatives with enzymes have indicated that these compounds can serve as effective inhibitors. For example, the incorporation of brominated amino acids has been linked to enhanced inhibitory effects on specific enzymes involved in cancer progression .

Data Table: Comparison of Biological Activities

| Compound Name | Cytotoxicity (GI50) | Mechanism of Action | Notable Effects |

|---|---|---|---|

| This compound | Not extensively documented | Peptide synthesis & enzyme inhibition | Potential for drug development |

| Prodrug Conjugates (e.g., CA4 derivatives) | 0.11 - 40 nM | Tubulin polymerization inhibition | Disruption of tumor vasculature |

| Fmoc-D-Amino Acids | Variable | Peptide formation | Influences receptor binding |

Q & A

Basic: What are the optimal synthetic routes for Fmoc-L-2-Amino-4-bromo-4-pentenoic acid, and how is purity ensured?

Methodological Answer:

The synthesis typically involves introducing the Fmoc (fluorenylmethoxycarbonyl) protecting group to the amine functionality of L-2-Amino-4-bromo-4-pentenoic acid. A common approach uses Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dimethylformamide (DMF) with a mild base like sodium carbonate at room temperature . Post-reaction, purification is achieved via reverse-phase HPLC or flash chromatography using acetonitrile/water gradients. Purity is validated by HPLC (>95%) and mass spectrometry (MS) to confirm molecular weight (416.27 g/mol, C₂₀H₁₈BrNO₄) .**

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identifies the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the α-proton of the amino acid (δ 4.3–4.5 ppm). The bromoalkene moiety shows characteristic coupling constants (J = 10–12 Hz for trans-configuration) .

- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for Fmoc and pentenoic acid) .

- High-resolution MS (HRMS) : Validates the molecular ion peak ([M+H]⁺ at m/z 416.27) .

Advanced: How does the bromoalkene group influence peptide coupling efficiency and stability?

Methodological Answer:

The 4-bromo-4-pentenoic acid side chain introduces steric hindrance and potential reactivity (e.g., Michael addition or cross-coupling reactions). During solid-phase peptide synthesis (SPPS), the bromo group may require orthogonal protection (e.g., Alloc or ivDde groups) to prevent undesired side reactions. Stability studies in DMF or dichloromethane (DCM) at 25°C show <5% decomposition over 24 hours, but prolonged exposure to piperidine (used for Fmoc deprotection) may lead to β-elimination of the bromo group .

Advanced: How can researchers resolve contradictions in reported reactivity of the bromoalkene moiety?

Methodological Answer:

Discrepancies in reactivity (e.g., bromo vs. chloro analogs) arise from differences in electronic and steric effects. A systematic approach includes:

- Comparative kinetic studies : Monitor reaction rates of bromoalkene-containing peptides with nucleophiles (e.g., thiols or amines) under controlled pH and temperature .

- Computational modeling : Use DFT calculations to assess the electrophilicity of the bromoalkene carbon .

- Side-by-side experiments : Compare with structurally similar compounds like Fmoc-L-4-chlorophenylalanine to isolate electronic vs. steric contributions .

Advanced: What strategies mitigate degradation during Fmoc deprotection in acidic/basic conditions?

Methodological Answer:

The Fmoc group is typically removed with 20% piperidine in DMF , but the bromoalkene’s sensitivity to bases necessitates optimization:

- Reduced piperidine concentration (10%) with shorter deprotection times (2–5 minutes) minimizes β-elimination .

- Alternative deprotection reagents : Use DBU (1,8-diazabicycloundec-7-ene) in DCM for milder conditions .

- Low-temperature protocols (0–4°C) suppress side reactions .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (causes irritation) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does this compound compare to other Fmoc-protected non-canonical amino acids in peptide design?

Methodological Answer:

Advanced: What analytical methods detect side products during SPPS using this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。